molecular formula C27H27ClNP B13153006 Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride

Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride

Katalognummer: B13153006
Molekulargewicht: 431.9 g/mol
InChI-Schlüssel: MJTSDXGPFBCFOY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride is an organophosphorus compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a phosphonium center bonded to a benzyl group, a dimethylaminophenyl group, and two phenyl groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride typically involves the reaction of 4-(dimethylamino)phenyldiphenylphosphine with benzyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The reaction can be represented as follows:

(CH3)2NC6H4P(C6H5)2+C6H5CH2Cl(CH3)2NC6H4P(C6H5)2CH2C6H5Cl\text{(CH}_3\text{)}_2\text{NC}_6\text{H}_4\text{P(C}_6\text{H}_5\text{)}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{(CH}_3\text{)}_2\text{NC}_6\text{H}_4\text{P(C}_6\text{H}_5\text{)}_2\text{CH}_2\text{C}_6\text{H}_5\text{Cl}^- (CH3​)2​NC6​H4​P(C6​H5​)2​+C6​H5​CH2​Cl→(CH3​)2​NC6​H4​P(C6​H5​)2​CH2​C6​H5​Cl−

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Wissenschaftliche Forschungsanwendungen

Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Wirkmechanismus

The mechanism of action of Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride involves its interaction with molecular targets through its phosphonium center. The compound can form stable complexes with metal ions, facilitating various catalytic processes. In biological systems, it may interact with cellular membranes and proteins, leading to its antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triphenylphosphine: A common phosphine ligand with similar applications in catalysis.

    Tetraphenylphosphonium chloride: Another phosphonium salt with comparable properties.

    Dimethylphenylphosphine: A simpler phosphine with related chemical behavior.

Uniqueness

Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride is unique due to its combination of a benzyl group and a dimethylaminophenyl group, which enhances its reactivity and versatility in various chemical reactions and applications.

Eigenschaften

Molekularformel

C27H27ClNP

Molekulargewicht

431.9 g/mol

IUPAC-Name

benzyl-[4-(dimethylamino)phenyl]-diphenylphosphanium;chloride

InChI

InChI=1S/C27H27NP.ClH/c1-28(2)24-18-20-27(21-19-24)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)22-23-12-6-3-7-13-23;/h3-21H,22H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

MJTSDXGPFBCFOY-UHFFFAOYSA-M

Kanonische SMILES

CN(C)C1=CC=C(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.